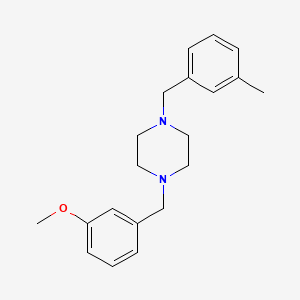

1-(3-methoxybenzyl)-4-(3-methylbenzyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized to examine their cardiotropic activity, showcasing a methodological approach to synthesizing derivatives of piperazine compounds (G. Mokrov et al., 2019).

Molecular Structure Analysis

The molecular structure has been analyzed through various spectroscopic techniques. A study on the spectroscopic investigation and molecular docking of 1-(4-Methylbenzyl) piperazine provides insights into the conformers, ground state molecular geometries, and vibrational frequencies of similar compounds (K. Subashini & S. Periandy, 2017).

Chemical Reactions and Properties

Research has identified metabolites and degradation pathways of related piperazine derivatives, shedding light on their chemical reactivity and potential biotransformation routes in biological systems (R. Staack & H. Maurer, 2004).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior under different conditions. While specific studies on 1-(3-methoxybenzyl)-4-(3-methylbenzyl)piperazine are scarce, related research on benzylpiperazine derivatives provides foundational knowledge on these aspects (Chayanna Harish Chinthal et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming complexes, and stability, are integral to understanding the compound's interactions and utility in various chemical reactions. Studies on benzylpiperazine derivatives and their bioactivities offer insights into the chemical behavior and potential applications of these molecules (H. Gul et al., 2019).

Scientific Research Applications

Anti-mycobacterial Activity

Piperazine and its analogues, including structures similar to 1-(3-methoxybenzyl)-4-(3-methylbenzyl)piperazine, have been appraised for their anti-mycobacterial properties. These compounds have shown potential activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights their significance in developing new anti-tuberculosis agents, with a focus on design, rationale, and structure-activity relationship (SAR) studies aimed at safer, selective, and cost-effective anti-mycobacterial solutions (Girase et al., 2020).

Therapeutic Applications and Patent Overview

Piperazine derivatives are noted for their broad therapeutic uses, encompassing antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent roles. The modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This versatility underscores the compound's utility in drug discovery and design, reflecting its potential to serve as a flexible building block for drug-like elements with varying pharmacokinetic and pharmacodynamic profiles (Rathi et al., 2016).

Metabolic Pathways and Reactive Intermediates

Understanding the metabolic profiling and identification of reactive intermediates in drugs containing piperazine groups, like 1-(3-methoxybenzyl)-4-(3-methylbenzyl)piperazine, is crucial for elucidating side effects and optimizing therapeutic efficacy. For instance, saracatinib, a drug under clinical trials with a structure containing an N-methyl piperazine group, has been studied for its metabolic pathways and the formation of potentially reactive intermediates. Such research is vital for drug safety and efficacy enhancement, providing insights into the mechanisms underlying drug interactions and side effects (Attwa et al., 2018).

Environmental Impact

Research on compounds like 1-(3-methoxybenzyl)-4-(3-methylbenzyl)piperazine also extends to their environmental fate and behavior, especially concerning derivatives used in pharmaceuticals and personal care products. Understanding the ecological impact of these compounds, including their biodegradability, persistence, and potential effects on aquatic ecosystems, is essential for assessing environmental risks and developing more sustainable chemical practices (Haman et al., 2015).

properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-17-5-3-6-18(13-17)15-21-9-11-22(12-10-21)16-19-7-4-8-20(14-19)23-2/h3-8,13-14H,9-12,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMURAKOAAIUIJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-({6-[(4-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrimidinecarboxamide](/img/structure/B5572751.png)

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide](/img/structure/B5572758.png)

![2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5572766.png)

![N'-(2-furylmethylene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5572768.png)

![8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

![6-fluoro-2-{[rel-(4aS,8aR)-4a-(hydroxymethyl)octahydro-1,6-naphthyridin-6(2H)-yl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5572822.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine](/img/structure/B5572831.png)

![3-[1-(4-{[(2,2-dimethylcyclopropyl)carbonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5572832.png)

![(4aR*,7aS*)-1-methyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572839.png)